molecular formula C9H12O4 B1598275 Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate CAS No. 39493-62-4

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Cat. No.: B1598275
CAS No.: 39493-62-4
M. Wt: 184.19 g/mol
InChI Key: SEBIQMPNDQLYOX-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate: is a chemical compound with the molecular formula C9H12O4 and a molecular weight of 184.194 g/mol . It is a derivative of cyclohexene and is known for its unique structural features, including a hydroxyl group, a methyl group, and a carboxylate ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclohexene as the starting material.

  • Reaction Conditions: The compound can be synthesized through a series of reactions involving oxidation , hydration , and esterification steps. The specific conditions, such as temperature, pressure, and catalysts, depend on the chosen synthetic route.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups within the compound.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the cyclohexene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones .

  • Reduction Products: Reduction reactions can produce alcohols and amines .

  • Substitution Products: Substitution reactions can result in the formation of halogenated derivatives and alkylated compounds .

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of cyclohexene derivatives . Biology: It serves as a biomarker in certain biological studies and is used in the development of bioactive compounds . Medicine: pharmaceuticals , particularly in the treatment of inflammatory diseases and cancer . Industry: It is used in the manufacture of polymers and plastics , as well as in the agrochemical industry for the production of pesticides and herbicides .

Mechanism of Action

The compound exerts its effects through interaction with molecular targets such as enzymes and receptors . The specific pathways involved depend on the biological context and the type of reaction it undergoes.

Comparison with Similar Compounds

  • Methyl 3,6-dimethyl-4-hydroxy-2-oxo-3-cyclohexene-1-carboxylate:

  • Methyl 4-hydroxy-2-oxo-3-cyclohexene-1-carboxylate:

Uniqueness: Methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications.

Properties

IUPAC Name

methyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h4-5,8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBIQMPNDQLYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396126
Record name methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39493-62-4
Record name methyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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